molecular formula C9H10N2 B3427054 2-Amino-2-(2-methylphenyl)acetonitrile CAS No. 56464-73-4

2-Amino-2-(2-methylphenyl)acetonitrile

Cat. No.: B3427054
CAS No.: 56464-73-4
M. Wt: 146.19 g/mol
InChI Key: KYCSNYWAEPNUDO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylphenyl)acetonitrile is a chemical compound with a variety of properties. It is often used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the electrochemical oxidation of semicarbazone at a platinum electrode . Another method involves the use of acetonitrile as the cyanomethyl source and DTBP as the oxidant .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the conditions and reagents used. For example, it can undergo cyanomethylation in the presence of FeCl2 and acetonitrile .


Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. For example, it has a specific melting point, boiling point, and density . It also has a specific molecular formula and molecular weight .

Scientific Research Applications

Electrochemical Synthesis

  • 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives are synthesized through electrochemical oxidation at a platinum electrode. This process involves electrolysis in acetonitrile with lithium perchlorate as a supporting electrolyte (Kumar, 2012).

Mechanochemistry in Solvent-Free Synthesis

  • 3-Amino-2,4-dicarbonitrile-5-methylbiphenyls are created through a mechanochemical, solvent-free method. This process is efficient, environmentally friendly, and quick, completing in 2–3 minutes (Pasha & Datta, 2014).

Chemosensors for Ion Recognition

  • Novel fluorescent 4,5-diarylimidazolyl-phenylalanines exhibit properties that make them suitable as fluorimetric chemosensors for ion recognition, especially for biologically important anions and cations (Esteves, Raposo, & Costa, 2016).

Reactivity in Various Reactions

  • 2-(N-Methylanilino)-2-phenylsulfanylacetonitrile shows diverse reactivity in electrophilic, nucleophilic, and radical reactions, producing various α-amino nitriles (Chen, Chen, Chuang, & Fang, 1994).

Solvent Effects on Reactions

  • Studies on the quaternization reaction between 2-amino-1-methylbenzimidazole and iodomethane in acetonitrile reveal insights into reaction mechanisms and solvent effects (Melo, Alfaia, Reis, & Calado, 2006).

Corrosion Inhibition Properties

  • 2-Aminobenzene-1,3-dicarbonitriles serve as corrosion inhibitors for mild steel in acidic environments. They exhibit high inhibition efficiency and adhere to the steel surface following the Langmuir adsorption isotherm (Verma, Quraishi, & Singh, 2015).

Phosphorescence Properties in Mixtures

  • The phosphorescence properties of 2-amino-pyridine in acetonitrile/water mixtures at low temperatures depend on the matrix composition, indicating a molecular complex formation (Gould & Morantz, 1971).

Mechanism of Action

The exact mechanism of action of 2-Amino-2-(2-methylphenyl)acetonitrile is not fully understood and may depend on the specific context in which it is used. More research is needed to fully understand its mechanism of action .

Safety and Hazards

Like all chemicals, 2-Amino-2-(2-methylphenyl)acetonitrile must be handled with care to ensure safety. It has specific hazard statements, such as H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes serious eye irritation . Proper safety precautions, such as wearing protective gloves, eye protection, and face protection, should be taken when handling this chemical .

Properties

IUPAC Name

2-amino-2-(2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCSNYWAEPNUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293210
Record name α-Amino-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56464-73-4
Record name α-Amino-2-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56464-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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